1-Phenyl-3-heptanone
Description
1-Phenyl-3-heptanone (systematic name: 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone) is a diarylheptanoid, a class of secondary metabolites characterized by a seven-carbon backbone flanked by two aromatic rings . It is primarily isolated from Alpinia officinarum (galangal), a plant used in traditional medicine for its anti-inflammatory, antioxidant, and digestive properties . Structurally, it features a hydroxyl group at C-5, a methoxy group at the C-3′ position of the phenyl ring, and a ketone at C-3 (Figure 1). This compound has demonstrated significant bioactivity, including pancreatic lipase inhibition (IC₅₀: 12.3 μM) , antioxidant capacity via DPPH radical scavenging , and anti-influenza activity (EC₅₀: 0.7 μg/mL against H1N1) .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-phenylheptan-3-one |
InChI |
InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
ZGTHHNNORWULAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenylheptanone precursors. This method is favored for its efficiency and scalability. The reaction is typically carried out in a solvent such as ethanol, with a catalyst like palladium on carbon, under elevated pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: 1-Phenylheptanoic acid.
Reduction: 1-Phenyl-3-heptanol.
Substitution: Various substituted phenylheptanones depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-heptanone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Diarylheptanoids share a core heptane backbone but differ in substituent patterns, which critically influence their biological activities. Below is a detailed comparison of 1-phenyl-3-heptanone with key analogs:
Table 1: Structural and Functional Comparison of Diarylheptanoids
Key Findings
Anti-Influenza Activity: this compound (EC₅₀: 0.7 μg/mL) outperforms its analog 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one (EC₅₀: 2.9 μg/mL), suggesting hydroxylation at C-5 enhances antiviral potency . Both compounds exceed ribavirin’s efficacy (EC₅₀: 16.7 μg/mL), highlighting diarylheptanoids as promising anti-influenza agents.
Antioxidant Capacity: The hydroxyl group at C-5 in this compound contributes to its DPPH radical scavenging activity, comparable to flavonoids like galangin .
Structural Determinants of Bioactivity :
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance hydrogen-bonding interactions with enzymes (e.g., pancreatic lipase), while methoxy groups may improve lipid solubility and membrane permeability .
- Double Bonds : The 4E double bond in 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one introduces conformational rigidity, possibly affecting target binding .
Pharmacokinetic and Pharmacodynamic Considerations
- Bioavailability: Hydroxyl groups in this compound increase hydrophilicity, which may limit blood-brain barrier penetration but enhance solubility for gastrointestinal targeting .
- Metabolic Stability: Ethoxy or methoxy substitutions (e.g., 5-ethoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone) could slow hepatic metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
